molecular formula C27H19ClN2O2S B11562038 (2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11562038
M. Wt: 471.0 g/mol
InChI Key: OIQYPEYIKNBLHK-WYMLVPIESA-N
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Description

(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a furan ring, and a chlorinated phenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these steps include various chlorinating agents, bases, and solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to bind to specific sites, altering biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide apart is its combination of benzothiazole, furan, and chlorinated phenyl groups, which confer unique chemical reactivity and potential biological activities not commonly found in other compounds.

Properties

Molecular Formula

C27H19ClN2O2S

Molecular Weight

471.0 g/mol

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C27H19ClN2O2S/c1-17-9-10-18(16-22(17)28)24-13-11-21(32-24)12-14-26(31)29-20-6-4-5-19(15-20)27-30-23-7-2-3-8-25(23)33-27/h2-16H,1H3,(H,29,31)/b14-12+

InChI Key

OIQYPEYIKNBLHK-WYMLVPIESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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